molecular formula C14H21NO2 B13487603 tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate

tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate

Cat. No.: B13487603
M. Wt: 235.32 g/mol
InChI Key: FNWRKKNMDIEZIT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may employ flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group can also influence the compound’s reactivity and stability .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m0/s1

InChI Key

FNWRKKNMDIEZIT-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N

Origin of Product

United States

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